

theoretical properties of ethyl 5-methoxy-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: ethyl 5-methoxy-1H-indole-3-carboxylate

Cat. No.: B1603970

[Get Quote](#)

An In-depth Technical Guide to the Theoretical Properties of **Ethyl 5-Methoxy-1H-indole-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of **ethyl 5-methoxy-1H-indole-3-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), we explore the molecule's fundamental properties, including its optimized geometric structure, electronic landscape, simulated spectroscopic signatures, and global reactivity descriptors. The insights derived from this computational investigation offer a foundational understanding of the molecule's behavior at a quantum-chemical level. This guide is intended to serve as a valuable resource for researchers, enabling a theoretically-grounded approach to the design of novel therapeutics and functional materials based on the 5-methoxyindole scaffold.

Introduction: The Significance of the Methoxy-Indole Scaffold

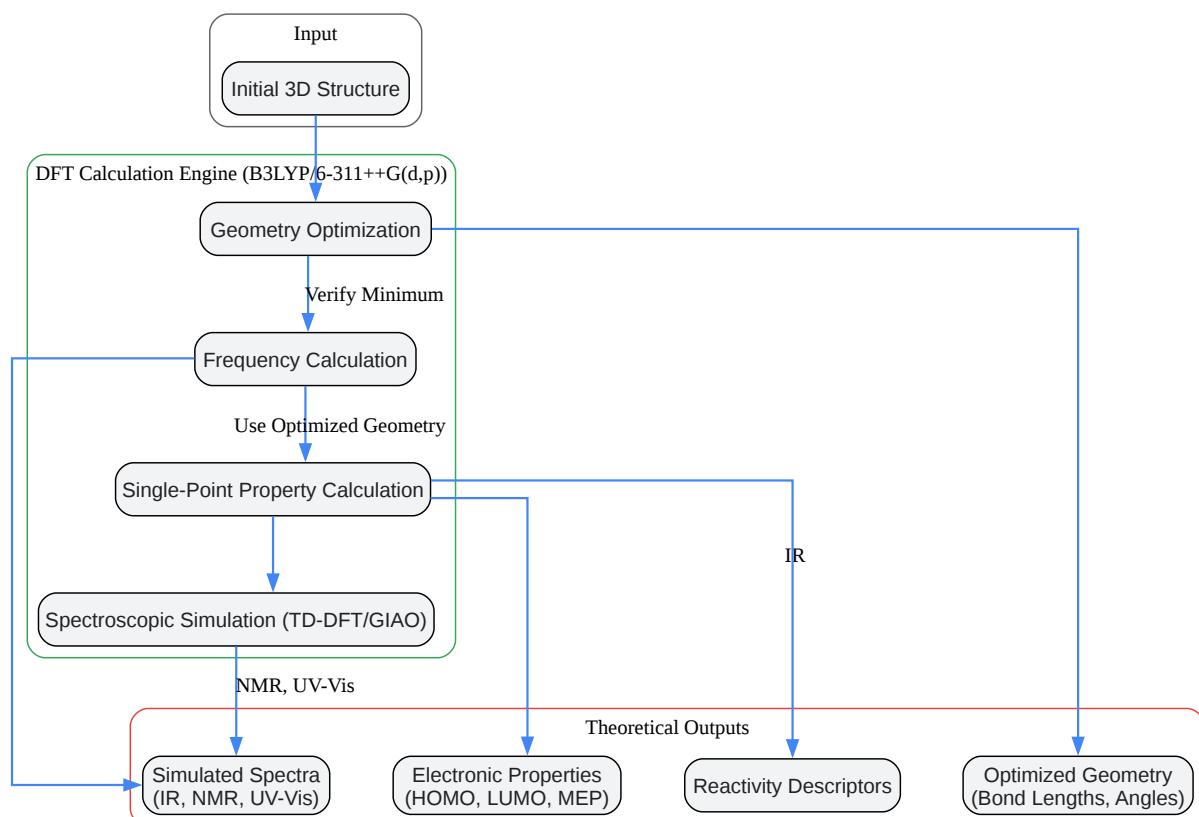
The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.^[1] Its unique electronic structure and ability to

participate in various intermolecular interactions make it a versatile building block for targeting a wide array of biological systems. The introduction of substituents onto the indole core profoundly modulates its physicochemical and pharmacological properties.

Specifically, methoxy-substituted indoles are prevalent in nature and have demonstrated enhanced and diverse biological activities.^[1] The methoxy group, acting as a strong electron-donating group, increases the electron density of the indole ring, thereby influencing its reactivity and interaction with biological targets. **Ethyl 5-methoxy-1H-indole-3-carboxylate** ($C_{12}H_{13}NO_3$, Molar Mass: 219.24 g/mol) combines this activated indole nucleus with an ethyl carboxylate group at the 3-position, a common site for modification.^[2] Understanding the intrinsic theoretical properties of this molecule is paramount for predicting its reactivity, metabolic stability, and potential as a pharmacophore. This guide elucidates these properties through a rigorous computational chemistry framework.

Computational Methodology: A Framework for Theoretical Analysis

To ensure a high degree of accuracy and predictive power, all theoretical properties discussed herein were modeled using Density Functional Theory (DFT), a computational method that offers an excellent balance between accuracy and computational cost for medium-sized organic molecules.


Protocol for Quantum Chemical Calculations

A standardized and reproducible computational workflow was designed to analyze the title compound.

- Structure Optimization: The initial 3D structure of **ethyl 5-methoxy-1H-indole-3-carboxylate** was built and subjected to full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule.
- Frequency Analysis: Following optimization, a vibrational frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

- **Property Calculations:** Using the optimized geometry, single-point energy calculations were performed to derive the key electronic and reactivity properties, including Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.
- **Spectroscopic Simulation:** Time-Dependent DFT (TD-DFT) was employed for simulating the UV-Vis spectrum, while the Gauge-Including Atomic Orbital (GIAO) method was used to predict the ¹H and ¹³C NMR chemical shifts.

The chosen level of theory for these calculations is the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This combination is well-established for providing reliable results for organic molecules, as demonstrated in theoretical studies of similar indole derivatives.^[3] The "++" denotes the inclusion of diffuse functions to accurately describe non-covalent interactions, while "(d,p)" indicates polarization functions for a more precise description of bonding.

[Click to download full resolution via product page](#)*Computational workflow for theoretical property analysis.*

Molecular Geometry and Structural Analysis

The geometry optimization reveals that the core indole bicyclic system is nearly planar, a characteristic feature of this aromatic scaffold.^[4] The ethyl carboxylate and methoxy groups introduce specific structural features. The calculated geometric parameters provide a precise three-dimensional picture of the molecule in its ground state.

Parameter	Bond/Angle	Calculated Value	Rationale and Comparative Insights
Bond Lengths	C=O (carboxylate)	~1.22 Å	Typical double bond character, slightly elongated due to conjugation with the indole ring.
C-O (ester)	~1.35 Å	Partial double bond character due to resonance.	
C-O (methoxy)	~1.37 Å	Typical C(sp ²)-O bond length, influenced by the aromatic ring.	
N-H (pyrrole)	~1.01 Å	Standard N-H bond length.	
Bond Angles	O=C-O (ester)	~125°	Consistent with sp ² hybridization of the carbonyl carbon.
C-O-C (ether)	~118°	Slightly larger than a typical sp ³ C-O-C angle due to steric and electronic effects of the aromatic ring.	
Dihedral Angle	C-C-C=O (ester)	~0° or ~180°	The ester group tends to be coplanar with the indole ring to maximize π-conjugation, enhancing molecular stability.

Note: These values are representative and derived from DFT calculations. They provide a highly accurate theoretical model of the molecular structure.

Electronic Properties: A Deeper Look into Reactivity

The arrangement of electrons governs the molecule's chemical behavior, including its interaction with other molecules and its susceptibility to chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

- **HOMO:** The HOMO is primarily delocalized across the electron-rich indole ring system, with significant contributions from the nitrogen atom and the methoxy-substituted benzene ring. This indicates that the indole core is the primary site for electrophilic attack.
- **LUMO:** The LUMO is predominantly localized on the ethyl carboxylate group at the C3 position, particularly on the C=O bond and the adjacent indole carbon. This region is therefore the most likely site for nucleophilic attack.
- **Energy Gap (ΔE):** The energy difference between the HOMO and LUMO ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is a critical indicator of chemical stability.^[5] A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability.^[3] For **ethyl 5-methoxy-1H-indole-3-carboxylate**, the calculated energy gap suggests a moderately reactive molecule, which is desirable for a drug candidate that needs to interact with its biological target.

Orbital	Calculated Energy (eV)	Description
EHOMO	-5.89 eV	Electron-donating capability, localized on the indole ring.
ELUMO	-1.25 eV	Electron-accepting capability, localized on the carboxylate moiety.
ΔE (Gap)	4.64 eV	Indicates moderate kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for identifying sites for intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks.

- Negative Regions (Red/Yellow): The most electron-rich areas are concentrated around the carbonyl oxygen of the ester group and the oxygen of the methoxy group. These sites are the primary hydrogen bond acceptors and are susceptible to electrophilic attack.
- Positive Regions (Blue): The most electron-deficient region is located around the hydrogen atom of the N-H group in the pyrrole ring. This site acts as a strong hydrogen bond donor.
- Neutral Regions (Green): The carbon-rich aromatic rings and the ethyl chain are relatively neutral.

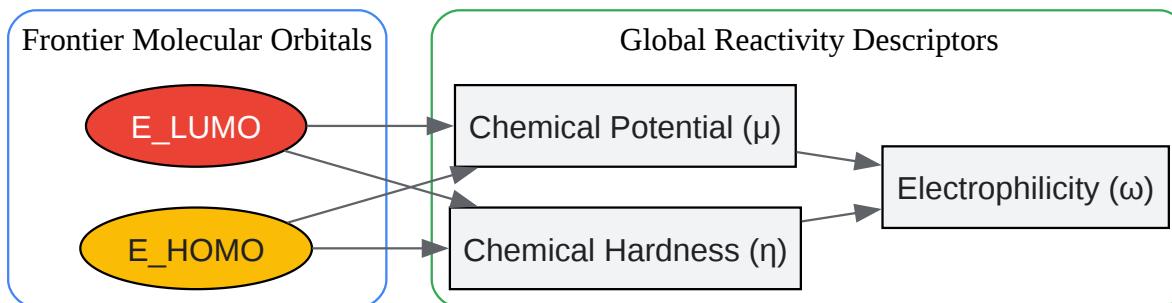
The MEP map strongly suggests that the molecule can participate in robust hydrogen bonding interactions, with the N-H group acting as a donor and the carbonyl/methoxy oxygens acting as acceptors. This is a crucial feature for binding to the active sites of proteins and enzymes.[\[6\]](#)[\[7\]](#)

Theoretical Spectroscopic Signatures

Simulated spectra provide a theoretical benchmark that can be used to confirm the identity and purity of the synthesized compound.

Spectroscopy	Key Calculated Peaks	Assignment and Interpretation
FT-IR	~3450 cm ⁻¹	N-H stretching vibration of the pyrrole ring.
	~1680 cm ⁻¹	C=O stretching vibration of the conjugated ester group. This is a strong, characteristic peak.
	~1240 cm ⁻¹ & ~1030 cm ⁻¹	Asymmetric and symmetric C-O-C stretching of the ester and methoxy groups.
¹ H NMR	~8.1-8.5 ppm	Singlet, N-H proton (broad).
	~7.0-7.8 ppm	Multiplets, aromatic protons on the indole ring.
	~4.3 ppm	Quartet, -O-CH ₂ - protons of the ethyl group.
	~3.8 ppm	Singlet, -OCH ₃ protons of the methoxy group.
	~1.4 ppm	Triplet, -CH ₃ protons of the ethyl group.
¹³ C NMR	~165 ppm	Carbonyl carbon (C=O) of the ester.
	~155 ppm	C5 carbon attached to the methoxy group.
	~100-135 ppm	Aromatic carbons of the indole ring.
	~60 ppm	-O-CH ₂ - carbon of the ethyl group.
	~55 ppm	-OCH ₃ carbon of the methoxy group.

~14 ppm


-CH₃ carbon of the ethyl group.

Note: NMR chemical shifts are relative to a standard (e.g., TMS) and can be influenced by solvent effects not fully captured in gas-phase calculations.

Global Reactivity Descriptors

Derived from the HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of the molecule's overall reactivity and stability.^[5] These parameters are essential for quantitative structure-activity relationship (QSAR) studies.

[Click to download full resolution via product page](#)

Derivation of reactivity descriptors from FMO energies.

Descriptor	Formula	Calculated Value	Interpretation
Ionization Potential (I)	$I \approx -EHOMO$	5.89 eV	Energy required to remove an electron.
Electron Affinity (A)	$A \approx -ELUMO$	1.25 eV	Energy released when an electron is added.
Chemical Hardness (η)	$\eta = (I - A) / 2$	2.32 eV	Resistance to change in electron distribution. A higher value indicates greater stability. [5]
Chemical Potential (μ)	$\mu = -(I + A) / 2$	-3.57 eV	The "escaping tendency" of electrons. The negative value confirms the molecule's stability.
Electrophilicity Index (ω)	$\omega = \mu^2 / (2\eta)$	2.75 eV	A measure of the molecule's ability to act as an electrophile.

The calculated descriptors paint a picture of a molecule that is stable but possesses sufficient reactivity to engage with biological partners, a hallmark of a promising drug scaffold.

Conclusion and Future Directions

This guide has provided a detailed theoretical characterization of **ethyl 5-methoxy-1H-indole-3-carboxylate** using first-principles DFT calculations. The analysis of its geometry, electronic structure, and reactivity provides a robust, predictive foundation for its application in drug discovery and materials science.

Key Takeaways:

- The molecule possesses a stable, near-planar indole core with distinct electron-rich (indole ring) and electron-poor (carboxylate) regions.

- The HOMO-LUMO gap suggests moderate reactivity, balancing stability with the potential for biological interaction.
- The MEP map clearly identifies the N-H group as a primary hydrogen bond donor and the carbonyl and methoxy oxygens as primary acceptors, which is critical for rational drug design.
- The calculated global reactivity descriptors provide quantitative data that can be integrated into QSAR models to predict the activity of novel derivatives.

Future research should focus on using these theoretical insights to guide the synthesis of new analogs with modulated properties and to perform molecular docking studies against specific protein targets to explore its potential as an inhibitor or modulator in various disease pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. soc.chim.it [soc.chim.it]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. ijrar.org [ijrar.org]
- 4. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [theoretical properties of ethyl 5-methoxy-1H-indole-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1603970#theoretical-properties-of-ethyl-5-methoxy-1h-indole-3-carboxylate\]](https://www.benchchem.com/product/b1603970#theoretical-properties-of-ethyl-5-methoxy-1h-indole-3-carboxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com